molecular formula C20H32O2 B009138 Sdmdd CAS No. 106120-01-8

Sdmdd

Cat. No.: B009138
CAS No.: 106120-01-8
M. Wt: 304.5 g/mol
InChI Key: FQRUMNRVRNVNSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound "Sdmdd" (contextually inferred as N,N-Dimethylformamide, DMF, due to evidence alignment) is a polar organic solvent with the formula (CH₃)₂NC(O)H. It is widely used in industrial and pharmaceutical applications due to its high solvency power, miscibility with water, and ability to dissolve a broad range of organic and inorganic compounds . DMF plays a critical role in polymer production, chemical synthesis, and drug formulation.

Properties

CAS No.

106120-01-8

Molecular Formula

C20H32O2

Molecular Weight

304.5 g/mol

IUPAC Name

7-ethenyl-1-(hydroxymethyl)-1,4a,7-trimethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthren-9-ol

InChI

InChI=1S/C20H32O2/c1-5-18(2)10-7-15-14(12-18)16(22)11-17-19(3,13-21)8-6-9-20(15,17)4/h5,12,15-17,21-22H,1,6-11,13H2,2-4H3

InChI Key

FQRUMNRVRNVNSI-UHFFFAOYSA-N

SMILES

CC1(CCC2C(=C1)C(CC3C2(CCCC3(C)CO)C)O)C=C

Canonical SMILES

CC1(CCC2C(=C1)C(CC3C2(CCCC3(C)CO)C)O)C=C

Synonyms

8(14),15-sandaracopimaradiene-7,18-diol
SDMDD

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

DMF is often compared to structurally and functionally analogous solvents such as Dimethylacetamide (DMAc) , Dimethyl Sulfoxide (DMSO) , and N-Methyl-2-pyrrolidone (NMP) . Below is a detailed analysis based on physicochemical properties, applications, and safety profiles.

Physicochemical Properties

Property DMF DMAc DMSO NMP
Boiling Point (°C) 153 166 189 202
Polarity (Dielectric Constant) 36.7 37.8 46.7 32.2
Toxicity (LD50, oral rat) 2800 mg/kg 3500 mg/kg 14,500 mg/kg 8000 mg/kg
Environmental Persistence Moderate Low High Moderate

Data synthesized from supplementary tables in and compound databases cited in .

Key findings:

  • DMF and DMAc exhibit similar polarity, making them interchangeable in some synthetic applications. However, DMAc has a marginally higher boiling point, favoring high-temperature reactions .
  • DMSO stands out for its low toxicity and high polarity, but its strong oxidizing nature limits compatibility with reactive substrates .
  • NMP has the highest boiling point and moderate toxicity, but its environmental persistence has led to restrictions under regulations like REACH .

Methodological Insights from Research

  • Database-Driven Comparisons : Platforms like SANCDB automate analog identification using Tanimoto similarity scores (>0.85 for structural analogs of DMF), enabling rapid screening of safer alternatives .

  • Analytical Validation : Studies in emphasize gas chromatography-mass spectrometry (GC-MS) for detecting residual DMF in formulations, with detection limits as low as 0.1 ppm .

  • AI-Driven Drug Discovery : Molecular dynamics simulations () highlight DMF’s superior solvation energy (−45.2 kcal/mol) compared to DMAc (−41.8 kcal/mol), explaining its prevalence in reaction optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sdmdd
Reactant of Route 2
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